molecular formula C9H12ClNO2 B1314395 2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol CAS No. 95037-52-8

2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol

Cat. No. B1314395
CAS RN: 95037-52-8
M. Wt: 201.65 g/mol
InChI Key: VUUAWUDGQFHHBQ-UHFFFAOYSA-N
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Patent
US04474602

Procedure details

To a solution of 155.7 g (0.772 mole) of methyl-2-chloro-6-methoxyisonicotinate dissolved in 2.0 liter of benzene was added a solution of 563 ml of 3.0M methyl magnesium bromide in diethyl ether (1.69 moles) dropwise over one hour. The slurry was heated at reflux for 1.5 hours and cooled to 10° C. in an ice bath. To the cold slurry was added dropwise a solution of 300 ml of concentrated hydrochloric acid dissolved in 1200 ml of water. The mixture was allowed to warm to room temperature and the organic layer separated and washed with water, 1N sodium hydroxide and dried (Na2SO4). Removal of solvent in vacuo afforded 142.3 g (91.4% yield) of desired 2-chloro-6-methoxy-α,α-dimethyl-4-pyridinemethanol.
Quantity
155.7 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
563 mL
Type
reactant
Reaction Step Two
Quantity
1.69 mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC(=O)[C:4]1[CH:9]=[C:8](OC)[N:7]=[C:6](Cl)[CH:5]=1.[CH3:14][Mg]Br.[CH2:17]([O:19][CH2:20][CH3:21])C.[ClH:22].[OH2:23]>C1C=CC=CC=1>[Cl:22][C:8]1[CH:9]=[C:4]([C:5]([CH3:6])([CH3:14])[OH:23])[CH:21]=[C:20]([O:19][CH3:17])[N:7]=1

Inputs

Step One
Name
Quantity
155.7 g
Type
reactant
Smiles
COC(C1=CC(=NC(=C1)OC)Cl)=O
Name
Quantity
2 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
563 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
1.69 mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water, 1N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C(O)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 142.3 g
YIELD: PERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.